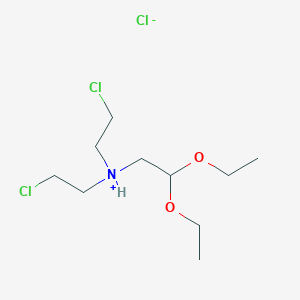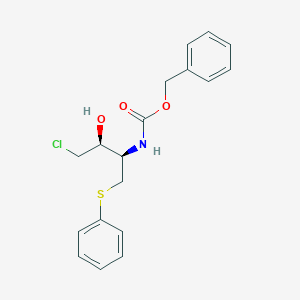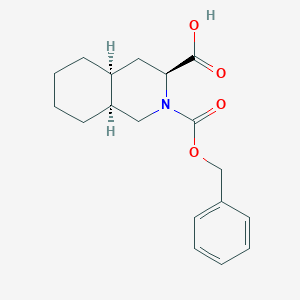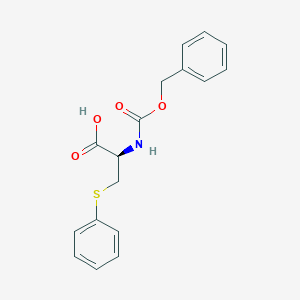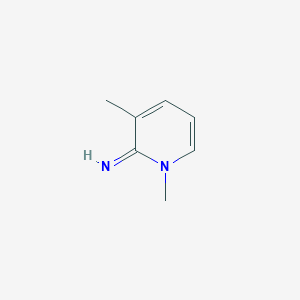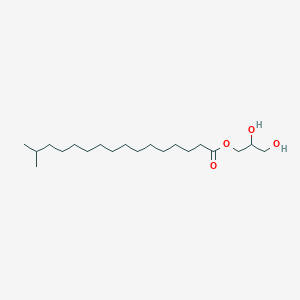
Aggreceride C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-Dihydroxypropyl 15-methylhexadecanoate is a chemical compound with the molecular formula C20H40O4This compound is known for its unique structure, which includes a long hydrocarbon chain with a methyl group and two hydroxyl groups attached to a glycerol backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 15-methylhexadecanoate typically involves the esterification of 15-methylhexadecanoic acid with 2,3-dihydroxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of 2,3-Dihydroxypropyl 15-methylhexadecanoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl 15-methylhexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
科学的研究の応用
2,3-Dihydroxypropyl 15-methylhexadecanoate has various applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl 15-methylhexadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
2,3-Dihydroxypropyl palmitate: Similar structure but lacks the methyl group on the hydrocarbon chain.
Glyceryl monostearate: Contains a stearic acid moiety instead of 15-methylhexadecanoic acid.
2,3-Dihydroxypropyl oleate: Contains an unsaturated oleic acid moiety.
Uniqueness
2,3-Dihydroxypropyl 15-methylhexadecanoate is unique due to the presence of the methyl group on the hydrocarbon chain, which can influence its physical and chemical properties. This structural feature may affect its solubility, melting point, and reactivity compared to similar compounds .
特性
CAS番号 |
104700-86-9 |
|---|---|
分子式 |
C20H40O4 |
分子量 |
344.5 g/mol |
IUPAC名 |
2,3-dihydroxypropyl 15-methylhexadecanoate |
InChI |
InChI=1S/C20H40O4/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-20(23)24-17-19(22)16-21/h18-19,21-22H,3-17H2,1-2H3 |
InChIキー |
NYBWZWSQGCROAE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O |
正規SMILES |
CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O |
同義語 |
aggreceride C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


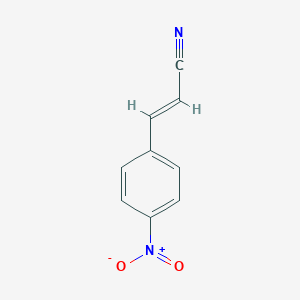
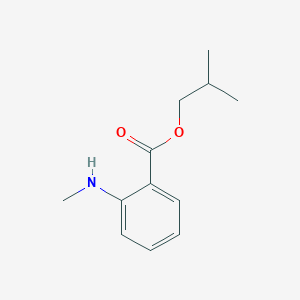
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
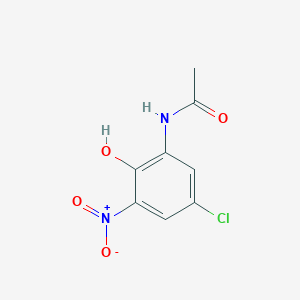
![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
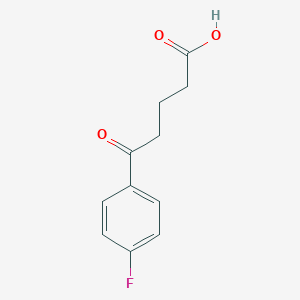
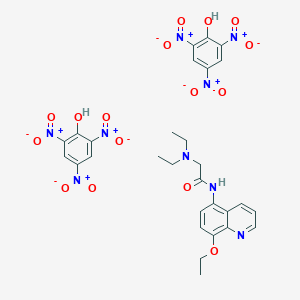
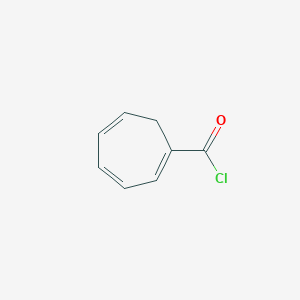
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
